REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][C:5]([CH2:6][CH2:7][CH2:8][CH3:9])=[O:10])=[O:11].[Cl:18][CH2:19][Cl:20].[OH2:17].[S:12]([Cl:13])(=[O:14])([Cl:15])=[O:16]>>[CH3:1][O:2][C:3]([CH:4]([C:5]([CH2:6][CH2:7][CH2:8][CH3:9])=[O:10])[Cl:15])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCCCC(=O)C(Cl)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |